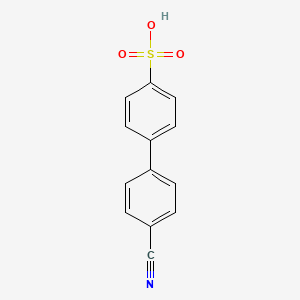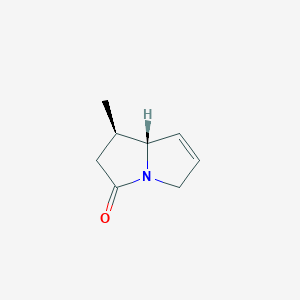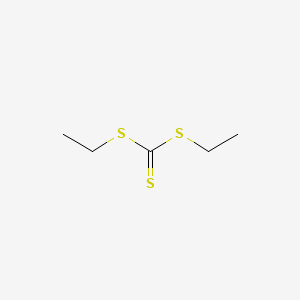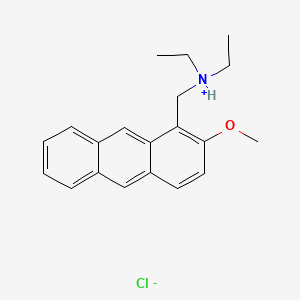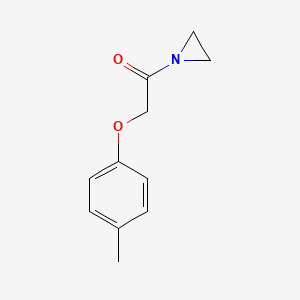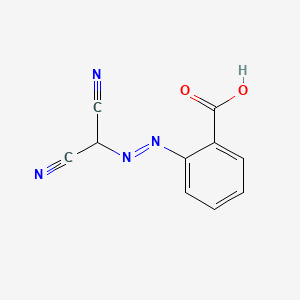
o-((Dicyanomethyl)azo)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-((Dicyanomethyl)azo)benzoic acid: is an organic compound characterized by the presence of a benzoic acid moiety substituted with a dicyanomethyl group and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-((Dicyanomethyl)azo)benzoic acid typically involves the reaction of benzoic acid derivatives with dicyanomethylating agents under controlled conditions. One common method includes the diazotization of aniline derivatives followed by coupling with dicyanomethyl compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo linkage and the incorporation of the dicyanomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: o-((Dicyanomethyl)azo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often employed.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
o-((Dicyanomethyl)azo)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of o-((Dicyanomethyl)azo)benzoic acid involves its interaction with molecular targets through its functional groups. The dicyanomethyl and azo groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Azobenzene: Shares the azo linkage but lacks the dicyanomethyl group.
Benzoic Acid Derivatives: Similar in structure but differ in the substituents attached to the aromatic ring.
Uniqueness: o-((Dicyanomethyl)azo)benzoic acid is unique due to the presence of both the dicyanomethyl and azo groups, which confer distinct chemical and physical properties
Properties
CAS No. |
5466-15-9 |
|---|---|
Molecular Formula |
C10H6N4O2 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
2-(dicyanomethyldiazenyl)benzoic acid |
InChI |
InChI=1S/C10H6N4O2/c11-5-7(6-12)13-14-9-4-2-1-3-8(9)10(15)16/h1-4,7H,(H,15,16) |
InChI Key |
FDCSZMOHOIBWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


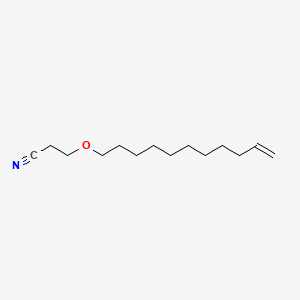

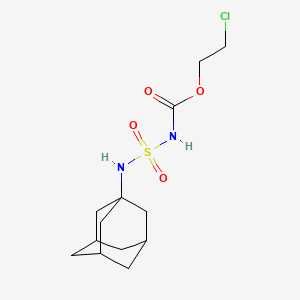

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
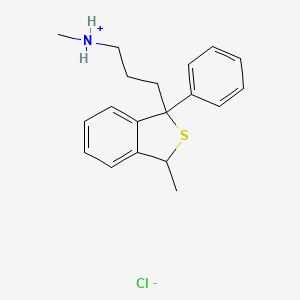
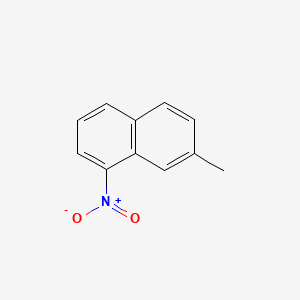
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
